HeLa vs. HL-60 Cytotoxicity Selectivity
Murrastinine C exhibits a pronounced differential cytotoxic profile across the HL-60 (acute promyelocytic leukemia) and HeLa (cervical adenocarcinoma) cell lines, with CD₅₀ values of 17 μg/mL and 1 μg/mL respectively—a 17-fold potency difference favoring HeLa cells [1]. In direct comparison, the structurally related co-isolate murrayatanine-A demonstrates CD₅₀ values of 12 μg/mL (HL-60) and 5 μg/mL (HeLa), representing only a 2.4-fold differential. Notably, the potency relationship between the two compounds inverts across cell lines: Murrastinine C is ~1.7× more potent than murrayatanine-A in HeLa cells (1 vs. 5 μg/mL), yet ~1.4× less potent in HL-60 cells (17 vs. 12 μg/mL) [1].
murrayatanine-A: HeLa 5 µg/mL, HL-60 12 µg/mL
| Evidence Dimension | Cytotoxic potency (CD₅₀) in MTT assay |
|---|---|
| Target Compound Data | HL-60: 17 μg/mL; HeLa: 1 μg/mL |
| Comparator Or Baseline | murrayatanine-A: HL-60: 12 μg/mL; HeLa: 5 μg/mL |
| Quantified Difference | Murrastinine C is 17× more potent against HeLa vs. HL-60; 1.7× more potent than murrayatanine-A in HeLa but 1.4× less potent in HL-60 |
| Conditions | MTT assay; HL-60 (human promyelocytic leukemia) and HeLa (human cervical carcinoma) cell lines [1] |
Why This Matters
This cell-line-specific potency inversion is not a generic class effect—selecting the wrong carbazole analog for a HeLa-based oncology screen could result in a >5-fold reduction in apparent activity.
- [1] PMC10421387 Table 5. Biological Activities: Murrastinine-C (87) [17 μg/mL and 1 μg/mL]; murrayatanine-A (88) [12 μg/mL and 5 μg/mL] against HL-60 and HeLa cell lines respectively. Citing reference [39] Tan et al., Tetrahedron, 2015, 71, 3946-3953. View Source
